1,1,3,3,4-Pentafluorobutane

Description

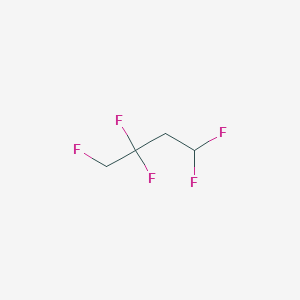

Structure

3D Structure

Properties

CAS No. |

119450-76-9 |

|---|---|

Molecular Formula |

C4H5F5 |

Molecular Weight |

148.07 g/mol |

IUPAC Name |

1,1,3,3,4-pentafluorobutane |

InChI |

InChI=1S/C4H5F5/c5-2-4(8,9)1-3(6)7/h3H,1-2H2 |

InChI Key |

DEEBFTHNPFJLLH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)C(CF)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Pentafluorobutanes

Precursor Selection and Reactant Systems

The selection of appropriate starting materials is critical for an efficient and economically viable synthesis. The process primarily involves the reaction of a highly chlorinated butane (B89635) with a powerful fluorinating agent.

The most common precursor for the synthesis of 1,1,1,3,3-pentafluorobutane (B1294926) is 1,1,1,3,3-pentachlorobutane. smolecule.comgoogle.com This compound serves as the carbon backbone, where the existing chlorine atoms are systematically replaced by fluorine atoms during the reaction. The choice of this specific pentachlorinated butane is crucial as its structure directly corresponds to the desired pentafluorinated product.

Anhydrous hydrogen fluoride (B91410) (HF) is the primary fluorinating agent used in this industrial synthesis. google.com HF serves as the fluorine source, reacting with the chlorinated precursor to exchange chlorine atoms for fluorine atoms. This halogen exchange reaction is a fundamental process in organofluorine chemistry. mdpi.com The process typically requires a significant molar excess of HF to drive the reaction towards completion and maximize the utilization of the pentachlorobutane reactant. google.com

Catalytic Fluorination Processes

The conversion of the precursor is achieved through catalytic fluorination, which lowers the activation energy required for the halogen exchange, allowing the reaction to proceed under manageable industrial conditions.

The synthesis is commonly carried out using a liquid-phase fluorination process. google.com This technique involves feeding the reactants into a specialized reactor where they interact in the presence of a catalyst. The use of a liquid phase helps to manage heat transfer and maintain consistent contact between the reactants and the catalyst, which is essential for controlling the reaction rate and selectivity. google.com

The key to this process is the use of a potent Lewis acid catalyst. The most frequently employed catalysts are antimony pentachloride (SbCl₅) and tin tetrachloride (SnCl₄). google.com

Antimony Pentachloride (SbCl₅): This is the predominant catalyst for the hydrofluorination of 1,1,1,3,3-pentachlorobutane. smolecule.com As a strong Lewis acid, SbCl₅ facilitates the halogen exchange by activating the carbon-chlorine bonds of the precursor. sci-hub.se It is often used to catalyze polymerization and chlorination of organic compounds. wikipedia.org

Tin Tetrachloride (SnCl₄): Tin(IV) chloride also functions as an effective Lewis acid catalyst in this process. google.com It is widely used in other organic reactions, such as Friedel-Crafts acylations, to promote the formation of new chemical bonds. wikipedia.org

These catalysts operate by forming intermediate complexes that make the chlorine atoms more susceptible to nucleophilic substitution by fluoride ions from the hydrogen fluoride.

To maximize the yield and selectivity of 1,1,1,3,3-pentafluorobutane, reaction conditions are meticulously controlled. This often involves a reactor designed with distinct temperature zones and precise regulation of pressure and reactant ratios. google.com

A common industrial setup utilizes a liquid-phase reactor with two primary temperature zones:

Low-Temperature Zone: Typically maintained between 60-90°C. The 1,1,1,3,3-pentachlorobutane precursor is introduced into this zone. google.com

High-Temperature Zone: Operated at a higher temperature, generally between 90-140°C. Fresh hydrogen fluoride is fed into this zone. google.com

This dual-zone approach allows for gradual fluorination, which helps to control the highly exothermic reaction and minimize the formation of undesired byproducts.

| Parameter | Range | Unit | Reference |

| HF to Precursor Molar Ratio | 6:1 to 15:1 | mol/mol | google.com |

| Reaction Pressure | 1.0 - 1.5 | MPa | google.com |

| Low-Temperature Zone | 60 - 90 | °C | google.com |

| High-Temperature Zone | 90 - 140 | °C | google.com |

Below are examples of specific conditions and the resulting selectivity for HFC-365mfc.

| Catalyst | HF:Precursor Ratio | Low Temp (°C) | High Temp (°C) | Pressure (MPa) | Selectivity (%) | Reference |

| SbCl₅ | 15:1 | 60 | 90 | 1.0 | 92.5 | google.com |

| SbCl₅ | 10:1 | 80 | 120 | 1.2 | 94.1 | google.com |

| SnCl₄ | 6:1 | 90 | 110 | 1.2 | 90.1 | google.com |

Separation and Purification Techniques in Production

The purification of pentafluorobutanes, particularly 1,1,1,3,3-pentafluorobutane, from the crude reaction mixture is a critical aspect of the industrial production process. smolecule.com Achieving the high purity levels required for commercial applications necessitates sophisticated separation techniques. smolecule.com A primary challenge in the purification process is the formation of azeotropic, or near-azeotropic, compositions between the pentafluorobutane and hydrogen fluoride, which cannot be separated by conventional distillation methods. smolecule.com

The production of 1,1,1,3,3-pentafluorobutane often results in a product stream containing unreacted starting materials, byproducts, and the fluorinating agent, hydrogen fluoride. The separation of these components is crucial for obtaining a high-purity final product. Various techniques are employed to remove impurities such as unreacted chlorinated precursors, hydrogen chloride, water, and other organic compounds. smolecule.com

Advanced methodologies for purification have been developed to address the challenges posed by azeotrope formation. One such method is liquid-liquid extraction, which utilizes a solution of at least one alkali metal fluoride in anhydrous hydrogen fluoride. smolecule.com When the azeotropic mixture is brought into contact with this solution, two phases are formed: an organic phase enriched in 1,1,1,3,3-pentafluorobutane and an inorganic phase enriched in hydrogen fluoride. smolecule.com These phases can then be separated, and the hydrogen fluoride can be recovered from the inorganic phase, often through distillation, for recycling back into the hydrofluorination reaction. google.com

Distillation is a fundamental technique for the separation of components in a liquid mixture based on differences in their boiling points. khanacademy.org In the context of pentafluorobutane production, multi-stage fractional distillation is a commonly employed method for purification. smolecule.com This process involves a series of distillation stages, each designed to remove specific impurities and enrich the concentration of the desired product.

Industrial purification of 1,1,1,3,3-pentafluorobutane typically utilizes a sequence of distillation columns, each operating under specific conditions to achieve the desired separation. This multi-step approach allows for the removal of both more volatile and less volatile impurities. The operational parameters for these distillation systems are carefully controlled to optimize separation efficiency.

A typical industrial multi-stage fractional distillation system for the purification of 1,1,1,3,3-pentafluorobutane might include the following stages:

| Distillation Stage | Pressure (kPa) | Temperature Range (°C) | Number of Theoretical Plates | Reflux Ratio |

|---|---|---|---|---|

| Primary Separation | 800-1200 | 35-55 | 15-25 | 2-4 |

| Secondary Purification | 200-400 | 25-40 | 25-40 | 4-8 |

| Final Polish | 100-200 | 20-35 | 30-50 | 6-12 |

Through such a multi-stage distillation process, commercial-grade 1,1,1,3,3-pentafluorobutane can achieve purity levels exceeding 99.5%. smolecule.com

The formation of an azeotropic mixture between 1,1,1,3,3-pentafluorobutane and hydrogen fluoride presents a significant challenge for separation by conventional distillation. smolecule.com An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. 1,1,1,3,3-pentafluorobutane and hydrogen fluoride form such a mixture, which is useful as an intermediate in the production of HFC-365mfc. patentalert.com

The composition of the azeotrope between 1,1,1,3,3-pentafluorobutane and hydrogen fluoride is dependent on pressure. smolecule.comgoogle.com This pressure-dependent behavior is exploited in a technique known as pressure-swing distillation. In this process, the azeotropic mixture is distilled in a first column at one pressure, which yields a product enriched in one component. This enriched stream is then fed to a second distillation column operating at a different pressure, where the azeotropic composition has shifted, allowing for the further separation of the components. google.com For instance, a process may involve a first distillation at a lower pressure (e.g., 0.5 to 3 bar) and a second distillation at a higher pressure (e.g., 6 to 11 bar). google.com

The azeotrope-like compositions of 1,1,1,3,3-pentafluorobutane and hydrogen fluoride have been characterized at various conditions. For example, at 20.2°C, the azeotrope can contain about 4 weight percent hydrogen fluoride, and at 40.2°C, this increases to about 8 weight percent. smolecule.com

| Temperature (°C) | Vapor Pressure (kPa) | Composition (wt% HFC-365mfc) | Composition (wt% HF) |

|---|---|---|---|

| 20.2 | 103-152 | 90-96 | 4-10 |

By manipulating the pressure and temperature of the distillation process, it is possible to overcome the limitations imposed by the azeotrope and achieve a high degree of separation between 1,1,1,3,3-pentafluorobutane and hydrogen fluoride. google.com

Based on a comprehensive search of publicly available scientific and chemical literature, there is insufficient detailed data to construct an article on 1,1,3,3,4-Pentafluorobutane that adheres to the specific and advanced topics requested in your outline.

The vast majority of research, safety data, and technical specifications available for pentafluorobutanes refers to the isomer 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) . Chemical isomers can have substantially different reactivity profiles, thermal stability, and molecular interactions. Therefore, substituting data from HFC-365mfc would not be scientifically accurate for an article focused solely on the this compound isomer.

Public databases and chemical supplier entries for this compound (CAS No. 119450-76-9) lack the specific experimental data required to detail the following sections of your outline:

Advanced Chemical Reactivity and Molecular Interactions of Pentafluorobutanes

Chemical Compatibility and Process Stability Studies:No documents were found that specifically test the compatibility of 1,1,3,3,4-Pentafluorobutane with metallic systems like potassium or with strong oxidizing agents.

Due to the lack of specific research data for this compound, generating a thorough, informative, and scientifically accurate article that strictly follows your required outline is not possible at this time.

Formation of Explosive Compounds with Specific Reactants (e.g., Metallic Azides)

The reactivity of fluoroalkanes is often characterized by the strength of the carbon-fluorine bond. However, under certain conditions, such as in the presence of strong nucleophiles or in polar aprotic solvents, substitution of a fluorine atom can occur. Metallic azides, such as sodium azide (B81097) (NaN₃), are sources of the highly nucleophilic azide anion (N₃⁻).

The primary concern with the reaction of halogenated hydrocarbons and azides is the potential formation of organic azides. While many organic azides are relatively stable, those with a low carbon-to-nitrogen ratio can be unstable and potentially explosive. The accumulation of such compounds, especially in the presence of heat, shock, or certain metals, could lead to a significant hazard.

Furthermore, metallic azides themselves are known to be sensitive to shock and heat, and can decompose explosively. The presence of a fluorinated organic compound could potentially sensitize the metallic azide or participate in a runaway reaction under specific process conditions. Given the energetic nature of azide compounds, any potential reaction with this compound should be approached with extreme caution and would require a thorough safety assessment before being attempted.

Azeotrope Formation and Phase Behavior in Mixtures

An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid. This means that the mixture boils at a constant temperature and cannot be separated by simple distillation. The formation of azeotropes is a critical consideration in the formulation of products and the design of chemical processes involving this compound.

Formation with Hydrocarbons (e.g., Cyclopentane (B165970), Normal Pentane, Isopentane)

Research into the phase behavior of hydrofluorocarbons (HFCs) and hydrocarbons has demonstrated the formation of azeotropic and azeotrope-like mixtures. For instance, azeotropic or azeotrope-like compositions have been identified for the isomer 1,1,1,3,3-pentafluorobutane (B1294926) with cyclopentane. These compositions are noted to have a constant boiling behavior, which is characteristic of azeotropes.

While specific experimental data for azeotropes of this compound with cyclopentane, normal pentane, and isopentane (B150273) are not extensively published, the principles of intermolecular interactions suggest that such azeotropes are possible. The formation of an azeotrope depends on the relative volatility of the components and the deviations from Raoult's law, which are influenced by molecular interactions such as van der Waals forces and dipole-dipole interactions.

The table below outlines the boiling points of this compound and the specified hydrocarbons, which is a key factor in predicting azeotropic behavior.

| Compound | Boiling Point (°C) |

| This compound | ~40-50 |

| Cyclopentane | 49.3 |

| Normal Pentane | 36.1 |

| Isopentane | 27.7 |

Note: The boiling point of this compound can vary slightly based on the specific isomer and purity.

Given the proximity of the boiling points, particularly with cyclopentane and normal pentane, it is plausible that minimum-boiling azeotropes could be formed. These azeotropes would have a boiling point lower than any of the individual components.

Implications for Formulation and Process Design

The formation of azeotropes has significant implications for both the formulation of products containing this compound and the design of industrial processes.

In formulation , particularly for applications such as foam blowing agents or refrigerant blends, an azeotropic mixture can be advantageous. The constant boiling point and consistent vapor composition ensure that the performance of the product remains stable throughout its application. For example, in foam blowing, a consistent vapor pressure is crucial for producing a uniform cell structure in the foam. An azeotropic blend would prevent the preferential evaporation of one component, which could alter the blowing agent's effectiveness.

For process design , the presence of an azeotrope introduces challenges for separation and purification. Simple distillation is ineffective for separating the components of an azeotropic mixture. Therefore, more advanced techniques are required, such as:

Pressure-swing distillation: This method utilizes two distillation columns operating at different pressures to shift the azeotropic composition, allowing for the separation of the components.

Extractive distillation: A third component, known as an entrainer, is added to the mixture to alter the relative volatilities of the original components, thereby breaking the azeotrope and allowing for separation in a distillation column.

Azeotropic distillation: A solvent is added to form a new, lower-boiling azeotrope with one of the components, which can then be separated.

The choice of separation technique depends on the specific azeotropic behavior of the mixture and economic considerations. Understanding the phase behavior of this compound with hydrocarbons is therefore essential for designing efficient and cost-effective manufacturing and purification processes.

Spectroscopic Characterization and Advanced Analytical Methodologies for Pentafluorobutanes

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For volatile and semi-volatile compounds like pentafluorobutanes, gas chromatography is particularly well-suited, while liquid chromatography is a powerful tool in the broader context of per- and polyfluoroalkyl substances (PFAS) analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile organic compounds, including hydrofluorocarbons. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

The electron ionization (EI) method is commonly used, where high-energy electrons bombard the sample molecules, leading to fragmentation. uvic.ca The fragmentation pattern is often complex but highly reproducible, allowing for structural elucidation and definitive identification by comparison to spectral libraries. libretexts.org For fluorinated compounds, characteristic losses of fluorine atoms (M-19) or hydrogen fluoride (B91410) (M-20) can be observed. whitman.edu

Table 1: GC-MS Parameters for Analysis of Volatile Fluorinated Compounds

| Parameter | Typical Setting |

|---|---|

| Column Type | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 40 °C hold for 2 min, ramp to 250 °C at 10 °C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 40-400 m/z |

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS), especially the non-volatile and ionic species. While pentafluorobutane itself is more amenable to GC-MS due to its volatility, the broader context of PFAS analysis, which may include degradation products or related compounds, heavily relies on LC-MS.

Several standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), exist for the determination of PFAS in various matrices like drinking water. These methods demonstrate the high sensitivity and selectivity of LC-MS/MS for detecting trace levels of these compounds. The technique's ability to handle complex matrices and quantify a large number of analytes simultaneously makes it invaluable for environmental monitoring.

Analytical Approaches for Environmental Monitoring

The environmental monitoring of pentafluorobutanes, which are a class of hydrofluorocarbons (HFCs), is critical for understanding their atmospheric fate and abundance. Due to their volatile nature, analytical strategies primarily focus on air sample analysis, employing highly sensitive techniques capable of detecting trace concentrations.

The analysis of pentafluorobutanes in air samples typically involves a two-step process: sample collection and concentration, followed by laboratory analysis. The methods are designed to capture and quantify volatile organic compounds (VOCs) from large volumes of air.

Sample Collection and Concentration: A prevalent method for collecting ambient air samples is the use of sorbent tubes. pnnl.gov Air is drawn through a tube packed with one or more solid adsorbent materials, such as porous polymers like Tenax™ TA or XAD-2. nih.gov These materials trap the volatile pentafluorobutane molecules while allowing the bulk air (nitrogen, oxygen, etc.) to pass through. This process effectively concentrates the analytes from a large volume of air onto a small, transportable medium, significantly lowering the detection limits.

Analytical Instrumentation: The primary laboratory technique for analyzing the collected samples is Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) . pnnl.govthermofisher.comrsc.org

Thermal Desorption (TD): The sorbent tube is heated rapidly in a controlled flow of inert gas (e.g., helium). This process desorbs the trapped volatile compounds from the sorbent material, transferring them into the analytical instrument. rsc.org

Gas Chromatography (GC): The desorbed mixture of compounds is introduced into a gas chromatograph. The GC separates the individual compounds based on their chemical properties, such as boiling point and polarity, as they pass through a long, narrow capillary column.

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters a mass spectrometer. The MS bombards the molecules with electrons, causing them to ionize and break into characteristic fragments. The detector measures the mass-to-charge ratio of these fragments, creating a mass spectrum that acts as a chemical "fingerprint," allowing for positive identification of the compound. tandfonline.com

This combination of techniques provides both the separation power necessary to resolve complex mixtures and the specificity required for unambiguous identification of pentafluorobutanes among other atmospheric constituents.

| Step | Methodology | Description | Key Instrumentation |

|---|---|---|---|

| Collection & Concentration | Active Sampling on Sorbent Tubes | A known volume of air is pumped through a tube containing a solid adsorbent material (e.g., Tenax™) that traps the target analytes. nih.gov | Air Sampling Pump, Sorbent Tubes |

| Sample Introduction | Thermal Desorption (TD) | The sorbent tube is heated to release the trapped volatile compounds for analysis. rsc.org | Thermal Desorber Unit |

| Separation & Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | The released compounds are separated by GC and subsequently identified and quantified by MS. thermofisher.com | Gas Chromatograph, Mass Spectrometer |

Detecting and accurately quantifying trace levels of pentafluorobutanes in the environment requires methods with high sensitivity and precision. The TD-GC-MS technique is well-suited for this purpose, and its performance can be further enhanced for trace analysis.

Enhancing Sensitivity: To achieve the low detection limits required for atmospheric monitoring, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode . Instead of scanning for all possible mass fragments, the instrument is set to monitor only a few specific, characteristic ions known to be produced by the target pentafluorobutane. This targeted approach significantly increases the signal-to-noise ratio, allowing for the detection of much lower concentrations than in full-scan mode. eurofins.com

Quantitative Analysis: Accurate quantification is achieved by calibrating the instrument with certified standards.

External Standard Calibration: A series of standards containing known concentrations of the target analyte are analyzed to create a calibration curve. The concentration of the analyte in an unknown sample is then determined by comparing its instrument response to this curve.

Internal Standard Calibration: A fixed amount of a non-interfering compound (the internal standard) is added to both the calibration standards and the unknown samples. Quantification is based on the ratio of the analyte's response to the internal standard's response, which helps to correct for variations in sample injection and instrument performance.

Quantification Using Equivalents: In cases where an authentic analytical standard for a specific compound is unavailable, quantification can be performed by expressing the concentration in terms of a representative compound, such as "toluene equivalent". thermofisher.com This provides an estimate of the concentration based on the instrument's response to toluene.

These methodologies allow for the reliable detection and quantification of pentafluorobutanes at concentrations in the parts-per-trillion (ppt) to parts-per-billion (ppb) range. scharlab.com

Methodologies for Analysis within Polymeric Matrices (e.g., Gas Content in Polyurethane Foam)

Pentafluorobutanes are used as blowing agents in the production of polymer foams, such as polyurethane (PUR). During the foaming process, the blowing agent vaporizes, creating the cellular structure, and a portion of it remains trapped within the closed cells of the final product. Analyzing the amount and composition of this residual gas is important for quality control and for understanding the foam's long-term performance. Several analytical methodologies can be employed to extract and quantify the blowing agent from the polymer matrix.

Solvent Extraction and Mechanical Release:

Solvent Extraction: This method involves dissolving a sample of the foam in a suitable solvent. The dissolution of the polymer matrix releases the trapped blowing agent into the solvent. An aliquot of the solvent is then injected into a GC for quantification of the dissolved blowing agent. chalmers.seresearchgate.net

Mechanical Grinding/Crushing: The foam's cellular structure can be physically destroyed by grinding or crushing the sample in a sealed, gas-tight container. researchgate.netresearchgate.net This releases the cell gases into the container's headspace, from which a sample can be withdrawn using a gas-tight syringe and injected directly into a GC for analysis. researchgate.net

Thermal and Headspace Techniques: Thermal methods are widely used as they are often easier to automate and require minimal sample preparation.

Static Headspace-Gas Chromatography (HS-GC): This is one of the most common techniques for analyzing volatiles in solid matrices. scharlab.compharmtech.com A piece of the foam is placed in a sealed vial and heated at a constant temperature for a set period. chromatographyonline.com This allows the volatile blowing agent to escape the polymer matrix and establish an equilibrium between the solid sample and the gas phase (headspace) in the vial. An automated sampler then withdraws a portion of the headspace gas and injects it into the GC-MS for analysis. tandfonline.comthermofisher.comnih.gov

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS): This technique, also used for air analysis, can be adapted for solid samples. A small, precisely weighed piece of the foam is placed directly into a thermal desorption tube. thermofisher.com The tube is heated, and the released blowing agent and other volatile compounds are collected on a focusing trap before being injected into the GC-MS. rsc.orgnih.gov This method is highly sensitive and is a standard approach for determining VOC emissions from materials. thermofisher.com

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Solvent Extraction | Foam is dissolved in a solvent to release the trapped gas, which is then analyzed by GC. chalmers.se | Allows for analysis of the total blowing agent content (both in cells and dissolved in the polymer). | Requires finding a suitable solvent; potential for interference from the solvent peak in the chromatogram. |

| Mechanical Release | Foam is crushed in a sealed chamber to release the cell gas for GC analysis. researchgate.netresearchgate.net | Directly measures the gas content within the cells. | May not account for blowing agent dissolved in the polymer matrix; requires specialized sampling equipment. |

| Static Headspace GC (HS-GC) | Foam is heated in a sealed vial to drive the blowing agent into the headspace for GC analysis. pharmtech.comchromatographyonline.com | Simple, robust, easily automated, and avoids injecting non-volatile polymer components into the GC. pharmtech.com | Requires careful calibration; equilibrium between the foam and headspace must be reached for accurate results. |

| Thermal Desorption GC (TD-GC) | Foam is heated directly in a tube, and all released volatiles are trapped and analyzed by GC-MS. thermofisher.comrsc.org | Extremely high sensitivity; provides a comprehensive profile of all volatile emissions. | Can be influenced by thermal degradation of the polymer at higher temperatures. rsc.org |

Theoretical, Computational, and Thermodynamic Investigations of 1,1,3,3,4-Pentafluorobutane

The outlined sections and subsections require specific research findings that appear to be non-existent for this particular isomer. The required topics include:

Molecular Dynamics Simulations and Force Field Development: No studies were found that apply the DREIDING force field model to this compound or simulate its specific molecular interactions and structural properties.

Studies of Bulk and Confined System Behavior: There is no available literature on the equations of state, phase transition analysis, or the effects of confinement (e.g., between graphene walls or within porous materials) for this compound. Consequently, there are no findings on its structural properties under such confinement, such as layering or amorphization phenomena.

While the requested information for this compound is not available, it is noteworthy that extensive research matching the specified outline exists for a different isomer, 1,1,1,3,3-pentafluorobutane (B1294926) (also known as HFC-365mfc). dntb.gov.uaarxiv.orgarxiv.orgresearchgate.net This body of research includes detailed molecular dynamics simulations using the DREIDING force field to investigate its properties in both bulk and confined systems. dntb.gov.uaarxiv.orgarxiv.orgresearchgate.net These studies have successfully analyzed its equation of state, gas-liquid phase transitions, and the structural changes that occur when it is confined between graphene walls, including the formation of layers and amorphous structures. dntb.gov.uaarxiv.orgresearchgate.netscience.gov

However, in strict adherence to the request to focus solely on this compound, this information cannot be substituted or presented. Therefore, it is not possible to generate the article as outlined.

Theoretical, Computational, and Thermodynamic Investigations of Pentafluorobutanes

Vapor-Liquid Equilibrium (VLE) Data and Modeling for Binary Mixtures

The study of vapor-liquid equilibrium (VLE) is crucial for understanding and designing processes involving mixtures of fluids, such as distillation and absorption. This section focuses on the VLE behavior of binary systems containing 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc).

Isothermal VLE data for the binary mixture of carbon dioxide (CO₂) and 1,1,1,3,3-pentafluorobutane (also known as HFC-365mfc or R365mfc) have been experimentally determined at several temperatures. acs.orgresearcher.liferesearchgate.net One study measured VLE data at six isotherms ranging from 283.16 K to 337.16 K and pressures from 0.7 to 9.1 MPa. acs.orgresearchgate.net The measurements were conducted using a "static-analytic" apparatus, which involves sampling the liquid and vapor phases at equilibrium and analyzing their compositions using gas chromatography. acs.orgresearcher.liferesearchgate.net

The experimental data revealed that the CO₂ + HFC-365mfc system exhibits a strong negative deviation from Raoult's law, meaning the total pressure of the mixture is lower than what would be predicted for an ideal solution. acs.org To model this non-ideal behavior, the Peng-Robinson equation of state (EoS) was employed in conjunction with the Mathias-Copeman alpha function and the Wong-Sandler mixing rules, which incorporate the Non-Random Two-Liquid (NRTL) activity coefficient model. acs.orgresearcher.lifescispace.com This thermodynamic model was used to correlate the experimental data. researcher.life The accuracy of the experimental measurements was reported to be within ±0.004 MPa for pressure and ±0.04 K for temperature. acs.orgscispace.com

Table 1: Experimental Vapor-Liquid Equilibrium Data for CO₂ (1) + HFC-365mfc (2) at 283.19 K

| Pressure (MPa) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |

| 0.7845 | 0.116 | 0.949 |

| 1.1378 | 0.184 | 0.963 |

| 1.7652 | 0.323 | 0.975 |

| 2.4058 | 0.505 | 0.980 |

| 2.9437 | 0.748 | 0.982 |

Data sourced from a study by Djebaili et al. (2018). acs.org

The binary system of decafluorobutane (R3110) and 1,1,1,3,3-pentafluorobutane (HFC-365mfc) has been investigated to support its potential use in high-temperature organic Rankine cycles (ORCs). researchgate.net Isothermal vapor-liquid equilibrium (VLE) data for this mixture were collected at temperatures ranging from 333.26 K to 441.61 K and pressures from 0.2016 MPa to 3.0927 MPa. researchgate.net

A "static-analytic" experimental method was utilized for these measurements. researchgate.net The collected data were then correlated using a thermodynamic model based on the Peng-Robinson equation of state, the Mathias-Copeman alpha function, and the Wong-Sandler mixing rules with the NRTL model. researchgate.netresearchgate.net This approach allows for the accurate representation of the phase behavior of the mixture. researchgate.net

Table 2: Experimental Vapor-Liquid Equilibrium Data for Decafluorobutane (1) + HFC-365mfc (2) at 333.26 K

| Pressure (MPa) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |

| 0.2016 | 0.0000 | 0.0000 |

| 0.2638 | 0.1213 | 0.3341 |

| 0.3475 | 0.2987 | 0.5698 |

| 0.4358 | 0.5186 | 0.7258 |

| 0.5112 | 0.7452 | 0.8521 |

| 0.5823 | 1.0000 | 1.0000 |

Data sourced from a study by Madani et al. (2013). univ-batna2.dzuniv-batna2.dz

Pressure-Density-Temperature (p-ρ-T) Data Acquisition and Evaluation

Experimental data on the pressure-density-temperature (p-ρ-T) relationship of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) are essential for developing accurate equations of state. researchgate.net These data have been acquired using a constant volume apparatus over a wide range of conditions. acs.orgresearchgate.netacs.org

One comprehensive study reported p-ρ-T data for HFC-365mfc at temperatures from 208 K to 353 K and pressures from 1 MPa to 40 MPa. acs.orgresearchgate.netacs.org The combined uncertainty of the density data at a 95% confidence level was estimated to be at its maximum at the lower end of the temperature range, specifically 1.0 kg·m⁻³ (0.75·10⁻³ρ). acs.orgresearchgate.netacs.org Another study measured liquid phase density along eight isotherms from 283.15 K to 343.06 K at pressures up to 25 MPa. researchgate.net

These experimental data have been used to develop and validate equations of state for HFC-365mfc. The root-mean-square deviation of the reported data from a Helmholtz free energy equation of state fitted to them was found to be 0.38 kg·m⁻³ (4·10⁻⁴ρ). acs.orgresearchgate.net For a different equation of state, the uncertainties in density were reported to range from 0.1% in the liquid phase to 1% near the critical point. researchgate.netacs.org The uncertainty in vapor pressure for this model is 0.25% at temperatures between 280 K and 360 K. researchgate.netacs.org Computational studies using molecular dynamics with the DREIDING force field have also been conducted to determine the equation of state at 300 K over a wide range of densities. arxiv.orgresearchgate.net

Table 3: Sample p-ρ-T Data for 1,1,1,3,3-Pentafluorobutane

| Temperature (K) | Pressure (MPa) | Density ( kg/m ³) |

| 208.15 | 1.01 | 1438.2 |

| 208.15 | 10.05 | 1449.6 |

| 208.15 | 20.08 | 1461.7 |

| 208.15 | 30.11 | 1473.1 |

| 208.15 | 40.14 | 1483.9 |

| 353.15 | 1.01 | 1145.9 |

| 353.15 | 10.05 | 1172.8 |

| 353.15 | 20.08 | 1201.2 |

| 353.15 | 30.11 | 1226.7 |

| 353.15 | 40.14 | 1249.2 |

Data adapted from a study by Klomfar et al. (2013). acs.orgresearchgate.net

Environmental Science and Atmospheric Chemistry of Pentafluorobutanes

Atmospheric Degradation Kinetics and Mechanisms

The persistence of HFC-365mfc in the atmosphere is determined by the speed and manner of its chemical breakdown. The primary pathways for its degradation involve reactions with naturally occurring atmospheric oxidants.

The principal removal process for HFC-365mfc from the atmosphere is its reaction with hydroxyl (OH) radicals in the troposphere. epa.gov Research using a relative rate technique over a temperature range of 278-323 K determined the rate constant for this reaction to be:

k(OH + CF₃CH₂CF₂CH₃) = 2.0 x 10⁻¹² exp(-1750 ± 400/T) cm³ molecule⁻¹ s⁻¹ epa.gov

This reaction is initiated by the abstraction of a hydrogen atom from the HFC-365mfc molecule. Studies comparing the reactivity of HFC-365mfc with structurally similar compounds suggest that the most probable site for this H-atom abstraction is the methyl (-CH₃) group. epa.gov

While the reaction with OH radicals is the dominant degradation pathway, HFC-365mfc also reacts with chlorine (Cl) atoms in the atmosphere. The rate constant for the reaction with chlorine atoms was determined at 298 ± 2 K using a relative rate method:

k(Cl + CF₃CH₂CF₂CH₃) = (1.1 ± 0.3) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ epa.gov

Investigations into the chlorine-initiated photooxidation of HFC-365mfc have identified the major carbon-containing products formed during its degradation. Under various conditions, the primary products are carbonyl fluoride (B91410) (CF₂O) and carbon dioxide (CO₂). epa.gov

Table 1: Reaction Rate Constants for HFC-365mfc

| Reactant | Rate Constant Expression | Temperature (K) | Reference |

| OH Radical | 2.0 x 10⁻¹² exp(-1750/T) cm³ molecule⁻¹ s⁻¹ | 278-323 | epa.gov |

| Cl Atom | (1.1 ± 0.3) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | 298 ± 2 | epa.gov |

Atmospheric Lifetimes and Global Warming Potential Assessments

The atmospheric lifetime and Global Warming Potential (GWP) are key metrics used to assess the environmental impact of greenhouse gases like HFC-365mfc.

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. The Intergovernmental Panel on Climate Change (IPCC) and the U.S. Environmental Protection Agency (EPA) report a 100-year GWP of 794 for HFC-365mfc. epa.govunfccc.intwww.gov.uk Other assessments have provided slightly different values, such as a 100-year GWP of 790. epa.gov The GWP has also been calculated for other time horizons, highlighting its short-term and long-term radiative forcing impact. epa.gov

Table 2: Atmospheric Lifetime and Global Warming Potentials (GWPs) for HFC-365mfc

| Parameter | Value | Reference |

| Tropospheric Lifetime | 10.8 years | epa.gov |

| Overall Atmospheric Lifetime | 10.2 years | epa.gov |

| 8.6 years | climatechangeconnection.org | |

| 8.7 years | researchgate.net | |

| 9.9 years | parcs.ch | |

| GWP (20-year) | 2210 | epa.gov |

| GWP (100-year) | 794 | epa.govunfccc.intwww.gov.uk |

| 790 | epa.gov | |

| 804 | ghgprotocol.org | |

| GWP (500-year) | 250 | epa.gov |

Emissions Monitoring and Regional Source Identification

Tracking the atmospheric concentration of HFC-365mfc is crucial for verifying emission inventories and understanding its sources.

The first detection of HFC-365mfc in the atmosphere was followed by continuous monitoring programs. parcs.chnih.gov High-frequency, in-situ measurements are conducted at remote atmospheric monitoring stations, such as the high-Alpine station at Jungfraujoch in Switzerland and the Mace Head station on the Atlantic coast of Ireland. parcs.chnih.govnoaa.gov

The standard analytical method involves using an automated gas chromatograph coupled with a mass selective detector (GC-MS). parcs.chnih.gov Air samples are typically pre-concentrated using a custom-built adsorption-desorption system to achieve the low detection limits required for trace gas analysis. parcs.ch More advanced techniques, such as those employing time-of-flight mass spectrometry, offer higher mass resolution, allowing for more selective and accurate measurements. empa.ch These systems can simultaneously screen for a wide range of atmospheric trace gases. empa.ch

Following its commercial production in early 2003 as a replacement for HCFC-141b, atmospheric measurements at European monitoring sites quickly detected increasing concentrations of HFC-365mfc. parcs.chnih.govacs.org By combining these atmospheric data with transport models, researchers have been able to estimate regional emissions.

For the central European region, encompassing countries like Germany, France, Italy, and Switzerland, emissions of HFC-365mfc were estimated to be between 400 and 500 tonnes per year for both 2003 and 2004. parcs.chnih.gov Analysis of pollution events indicated that the Po Valley in northern Italy was a significant source region during this initial period. parcs.chnih.govacs.org

By 2004, the emission sources appeared more widespread across Europe, which was attributed to the broader market penetration of HFC-365mfc. nih.govacs.org Data from the Mace Head station, which covers a larger European area, suggested higher total emissions of 970-1080 tonnes in 2003 and 1060-1200 tonnes in 2004. parcs.ch These "top-down" emission estimates derived from atmospheric observations are critical for validating the "bottom-up" inventories reported by countries. researchgate.net

Table 3: Estimated European Emissions of HFC-365mfc

| Region | Year | Estimated Emissions (tonnes/year) | Reference |

| Central Europe | 2003 | 400 - 500 | parcs.chnih.gov |

| Central Europe | 2004 | 400 - 500 | parcs.chnih.gov |

| Wider Europe (from Mace Head data) | 2003 | 970 - 1080 | parcs.ch |

| Wider Europe (from Mace Head data) | 2004 | 1060 - 1200 | parcs.ch |

Environmental Distribution and Transformation Pathways

1,1,1,3,3-Pentafluorobutane (B1294926), also known as HFC-365mfc, is an industrial chemical primarily used as a foam blowing agent in the production of polyurethane foams, replacing older, ozone-depleting substances like HCFC-141b. parcs.chmendelchemicals.com Its commercial production for the European market began in early 2003. parcs.ch

Following its introduction, atmospheric concentrations of HFC-365mfc have been monitored. The first atmospheric detections were reported from measurements at the high-Alpine station of Jungfraujoch, Switzerland, and the Mace Head station on the coast of Ireland. parcs.ch Atmospheric records show that the compound first appeared in the atmosphere around 2002-2003 and has grown rapidly since. epa.gov For example, background mixing ratios in the Northern Hemisphere rose from approximately 50 parts per quadrillion (ppq) at the end of 2002 to roughly 175 ppq by the end of 2004. parcs.ch By the end of 2010, globally averaged dry air mole fractions reached 0.53 parts per trillion (ppt). epa.gov

The atmospheric degradation of HFC-365mfc leads to the formation of several other compounds. The main degradation products identified are carbonyl difluoride (COF₂) and carbon dioxide (CO₂). epa.gov Studies also indicate that trifluoroacetic acid (TFA) is a minor product of its atmospheric degradation. carel.comhoneywell.comfluorocarbons.org

| Parameter | Value | Source(s) |

|---|---|---|

| Atmospheric Lifetime | 8.6 - 10.2 years | epa.govclimatechangeconnection.orgresearchgate.net |

| Global Warming Potential (100-year) | 790 - 794 | epa.govwww.gov.ukeuropa.eu |

| Ozone Depletion Potential (ODP) | 0 | researchgate.net |

| Primary Degradation Pathway | Reaction with OH radicals | epa.gov |

| Major Atmospheric Degradation Products | Carbonyl difluoride (COF₂), Carbon dioxide (CO₂) | epa.gov |

| Minor Atmospheric Degradation Products | Trifluoroacetic acid (TFA) | carel.comhoneywell.comfluorocarbons.org |

Advanced Applications in Materials Science and Engineering of Pentafluorobutanes

Role as Blowing Agents in Polymeric Foams

HFC-365mfc has been extensively utilized as a blowing agent, or expanding agent, in the manufacturing of polymeric foams, most notably rigid polyurethane (PUR) foams. climalife.comnbinno.com Its primary function is to create a cellular structure within the polymer matrix, which is essential for producing lightweight foams with excellent thermal insulation properties.

Development and Performance in Rigid Polyurethane Foam Systems

HFC-365mfc is a liquid at room temperature, which simplifies its handling and processing, requiring minimal modifications to existing equipment designed for HCFC-141b. sabtechmachine.comeuropa.eu This has facilitated a smoother transition for manufacturers in various applications, including spray foams and pour-in-place foams. researchgate.net

Mass Transfer Properties in Polymeric Matrices

The long-term thermal performance of insulating foams is critically dependent on the mass transfer properties of the blowing agent within the polymer matrix. A study focusing on the transport properties of HFC-365mfc in the insulating systems of district heating pipes, which consist of rigid polyurethane (PUR) foam with a high-density polyethylene (HDPE) protective layer, has provided key data on its solubility, permeability, and diffusion coefficients. researchgate.net

The research determined that the solubility, permeability, and diffusion coefficients for HFC-365mfc in PUR foam are very similar to those of cyclopentane (B165970), a common blowing agent in European district heating pipes. researchgate.net While the polyethylene casing acts as a better diffusion barrier for HFC-365mfc compared to cyclopentane, the primary resistance to mass transfer for HFC-365mfc is within the PUR foam itself. researchgate.net

Mass Transfer Properties of HFC-365mfc in Polymeric Matrices

| Property | Polymer Matrix | Value | Comparison |

|---|---|---|---|

| Solubility Coefficient | PUR Foam | Similar to cyclopentane | The study indicates that while HDPE is a better barrier for HFC-365mfc than for cyclopentane, the main mass transfer resistance is within the PUR foam. researchgate.net |

| Permeability Coefficient | PUR Foam | Similar to cyclopentane | |

| Diffusion Coefficient | PUR Foam | Similar to cyclopentane |

Impact on Foam Microstructure and Macroscopic Performance Attributes

The choice of blowing agent significantly influences the cellular structure of the foam, which in turn dictates its macroscopic properties, such as thermal conductivity and mechanical strength. HFC-365mfc contributes to the formation of foams with small, uniform, and closed cells. consensus.apppusan.ac.kr This fine cell structure is advantageous for minimizing thermal conductivity and enhancing insulation performance. consensus.app

The thermal conductivity of polyurethane foam is a function of the blowing agent's intrinsic thermal conductivity and the amount of gas entrapped within the closed cells. consensus.app Increasing the concentration of HFC-365mfc in the formulation leads to a decrease in the foam's thermal conductivity. consensus.appresearchgate.net Research comparing different blowing agents has shown that HFC-365mfc produces foams with smaller cell sizes and higher densities compared to water-blown foams, which results in greater compression strength. pusan.ac.kr In contrast, foams blown with HFC-245fa have been found to exhibit the lowest thermal conductivity. pusan.ac.kr

Impact of Blowing Agent on Polyurethane Foam Properties

| Blowing Agent | Cell Size | Foam Density | Compression Strength | Thermal Conductivity |

|---|---|---|---|---|

| HFC-365mfc | Smallest | Highest | Greatest | Intermediate |

| HFC-245fa | Intermediate | Intermediate | Intermediate | Lowest |

| Water (CO2) | Largest | Lowest | Lowest | Highest |

| Source: Comparative study on the effects of different blowing agents on rigid polyurethane foam properties. pusan.ac.kr |

Formulation Strategies for Optimized Performance

To enhance the performance and safety of HFC-365mfc as a blowing agent, various formulation strategies have been developed. These strategies often involve blending HFC-365mfc with other compounds to mitigate flammability and improve the final properties of the foam. researchgate.netsabtechmachine.com

Flammability Mitigation in Blowing Agent Formulations

A notable characteristic of HFC-365mfc is its flammability, with a flammable range in the air of 3.6% to 13.3% by volume. sabtechmachine.comclimalife.com To address this, HFC-365mfc is frequently blended with non-flammable hydrofluorocarbons. sabtechmachine.com The addition of compounds such as HFC-134a, HFC-227ea, or HFC-245fa can effectively suppress the flammability of the blowing agent mixture. researchgate.netsabtechmachine.com

Common non-flammable blends include:

A mixture of HFC-365mfc and HFC-134a (e.g., 93:7 by mass) sabtechmachine.com

A mixture of HFC-365mfc and HFC-227ea (e.g., 93%/7%) europa.eu

A mixture of HFC-365mfc and HFC-245fa (e.g., 95:5 by mass) sabtechmachine.com

These non-flammable blends are particularly important for applications in the construction market, such as spray foam and pour-in-place systems, where they serve as direct replacements for HCFC-141b. researchgate.net

Integration with Co-Blowing Agents for Enhanced Properties

In addition to flammability suppressants, HFC-365mfc can be blended with other co-blowing agents, like hydrocarbons, to optimize the cost-performance balance and enhance specific properties of the foam. For cost-driven markets where flammability is a manageable concern, blends of HFC-365mfc with hydrocarbons such as cyclopentane or other pentanes are an attractive option to improve the insulation value (k-value) of foams. researchgate.netlindenindustries.com

HFC-365mfc can form azeotropic or pseudo-azeotropic mixtures with pentane isomers. sabtechmachine.comicm.edu.pl These blends can offer low gas-phase thermal conductivity, leading to foams with superior insulation properties, although the flammability of the hydrocarbon component may persist. sabtechmachine.com The use of such blends provides formulators with a versatile tool to tailor the properties of polyurethane foams to meet the specific demands of various markets. researchgate.net

Research in Refrigeration and Energy Recovery Systems

Development as Working Fluids for Organic Rankine Cycles (ORC)

1,1,3,3,4-Pentafluorobutane, also known as HFC-365mfc, has been a subject of research in the quest for efficient working fluids for Organic Rankine Cycles (ORC). ORCs are a promising technology for converting low to medium-temperature heat into useful work, typically electrical energy. The selection of an appropriate working fluid is paramount to the efficiency and economic viability of an ORC system.

Research has explored the use of 1,1,1,3,3-pentafluorobutane (B1294926) in working fluid compositions for ORC processes. One patented application describes a working fluid that combines 1,1,1,3,3-pentafluorobutane with a fluorinated polyether or at least one partially or perfluorinated ketone. google.com This approach aims to optimize the thermodynamic properties of the fluid for specific heat source temperatures, such as those from thermal water. google.com

Furthermore, studies have investigated azeotropic mixtures containing 1,1,1,3,3-pentafluorobutane. For instance, a mixture of 65% R365mfc and 35% perfluoropolyether (PFPE), known as Solkatherm SES36, has been analyzed for its performance in a 5 kWe ORC system. researchgate.net Such mixtures are developed to exhibit favorable thermodynamic and chemical properties for specific operating conditions. researchgate.net The investigation into these mixtures highlights the ongoing effort to find environmentally friendly and efficient working fluids for power generation from low-grade heat sources.

While pure 1,1,1,3,3-pentafluorobutane has been considered, its application in mixtures often aims to tailor the fluid's properties to enhance cycle efficiency and performance. The goal is to achieve a fluid with a suitable boiling point, critical temperature, and vapor density for the given heat source and sink temperatures of the ORC system.

Phase Diagram Analysis and Thermodynamic Modeling for Refrigeration Processes

A thorough understanding of the phase behavior and thermodynamic properties of this compound is essential for its application in refrigeration and energy recovery systems. This understanding is built upon experimental data and sophisticated thermodynamic models.

Experimental studies have been conducted to measure various thermophysical properties of 1,1,1,3,3-pentafluorobutane (R365mfc). These properties are crucial for constructing accurate phase diagrams and for the thermodynamic modeling of refrigeration cycles. Key measured properties include:

Thermal conductivity: Measured in the liquid phase near saturation conditions at temperatures ranging from 263 K to 333 K. researchgate.netsemanticscholar.org

Saturated liquid density: Measured at temperatures between 273 K and 353 K. researchgate.netsemanticscholar.org

Thermal diffusivity and sound speed: Obtained for both liquid and vapor phases under saturation conditions over a broad temperature range from approximately 253 K to 460 K. researchgate.netsemanticscholar.org

Surface tension and kinematic viscosity: Determined for the liquid phase. researchgate.netsemanticscholar.org

This experimental data serves as the foundation for developing and validating equations of state (EoS), which are mathematical models that describe the relationship between pressure, volume, and temperature of a substance. For R-365mfc, specific equations of state have been developed to accurately represent its thermodynamic behavior. researchgate.net These models are instrumental in predicting the performance of a refrigeration cycle using this compound as a refrigerant.

The thermodynamic modeling of a vapor compression refrigeration cycle involves simulating the processes of compression, condensation, expansion, and evaporation. The performance of such a cycle is often evaluated by its Coefficient of Performance (COP). Studies have shown that R365mfc can achieve a high COP in vapor compression refrigeration cycles. researchgate.net Furthermore, its potential as a component in refrigerant mixtures, such as with 1,1-difluoroethane (R152a), has been investigated to optimize cycle performance. researchgate.net

Below are tables summarizing some of the key physical and thermodynamic properties of 1,1,1,3,3-pentafluorobutane that are essential for phase diagram analysis and thermodynamic modeling.

Physical Properties of 1,1,1,3,3-Pentafluorobutane

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 148.0745 | g/mol |

| Boiling Point | 40 | °C |

| Melting Point | -34.15 | °C |

| Density | 1.27 | g/cm³ |

Thermodynamic Properties of 1,1,1,3,3-Pentafluorobutane

| Property | Value | Unit |

|---|---|---|

| Critical Temperature (Tc) | 417.90 | K |

| Critical Pressure (Pc) | 3124.49 | kPa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.